N-(4-TERT-BUTYLPHENYL)-1,9-DIOXA-4-AZASPIRO[5.5]UNDECANE-4-CARBOXAMIDE N-(4-TERT-BUTYLPHENYL)-1,9-DIOXA-4-AZASPIRO[5.5]UNDECANE-4-CARBOXAMIDE
Brand Name: Vulcanchem
CAS No.: 1421497-73-5
VCID: VC4384068
InChI: InChI=1S/C19H28N2O3/c1-18(2,3)15-4-6-16(7-5-15)20-17(22)21-10-13-24-19(14-21)8-11-23-12-9-19/h4-7H,8-14H2,1-3H3,(H,20,22)
SMILES: CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCOC3(C2)CCOCC3
Molecular Formula: C19H28N2O3
Molecular Weight: 332.444

N-(4-TERT-BUTYLPHENYL)-1,9-DIOXA-4-AZASPIRO[5.5]UNDECANE-4-CARBOXAMIDE

CAS No.: 1421497-73-5

Cat. No.: VC4384068

Molecular Formula: C19H28N2O3

Molecular Weight: 332.444

* For research use only. Not for human or veterinary use.

N-(4-TERT-BUTYLPHENYL)-1,9-DIOXA-4-AZASPIRO[5.5]UNDECANE-4-CARBOXAMIDE - 1421497-73-5

Specification

CAS No. 1421497-73-5
Molecular Formula C19H28N2O3
Molecular Weight 332.444
IUPAC Name N-(4-tert-butylphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
Standard InChI InChI=1S/C19H28N2O3/c1-18(2,3)15-4-6-16(7-5-15)20-17(22)21-10-13-24-19(14-21)8-11-23-12-9-19/h4-7H,8-14H2,1-3H3,(H,20,22)
Standard InChI Key VBQFCTBQVLGMIY-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCOC3(C2)CCOCC3

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s structure integrates a spirocyclic framework with two oxygen atoms and one nitrogen atom within its heterocyclic system. The 1,9-dioxa-4-azaspiro[5.5]undecane core consists of two fused rings: a six-membered dioxane ring and a five-membered azaspiro ring, connected at a central spiro carbon. The 4-tert-butylphenyl group attached via a carboxamide linkage introduces steric bulk and enhances membrane permeability .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₉H₂₈N₂O₃
Molecular Weight332.444 g/mol
XLogP3-AA3.2 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for related spirocyclic amides reveal distinct signals for the tert-butyl group (δ ~1.37 ppm, singlet) and the spirocyclic protons (δ ~3.5–4.5 ppm) . Infrared (IR) spectroscopy typically shows absorption bands for the carboxamide C=O stretch (~1650 cm⁻¹) and ether C-O-C bonds (~1100 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 332.2098 [M+H]⁺ .

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a multi-step sequence beginning with the formation of the spirocyclic core. A representative route involves:

  • Spirocyclization: Reacting a diketone precursor with an amino alcohol under acidic conditions to form the 1,9-dioxa-4-azaspiro[5.5]undecane framework.

  • Carboxamide Coupling: Introducing the 4-tert-butylphenyl group via amide bond formation using coupling agents like HATU or EDC in dimethylformamide (DMF) .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield
SpirocyclizationH₂SO₄, reflux, 12 h65–70%
AmidationHATU, DIPEA, DMF, 0°C to RT80–85%

Purification and Analysis

Purification is achieved via silica gel chromatography (ethyl acetate/hexane), followed by recrystallization from ethanol. Purity (>98%) is confirmed by reverse-phase HPLC using a C18 column and acetonitrile/water gradient.

Pharmacological Profile

Mechanism of Action

While direct target identification remains ongoing, structural analogs demonstrate affinity for σ-1 receptors (Ki ~50 nM) and voltage-gated calcium channels . The tert-butylphenyl group may facilitate hydrophobic interactions with lipid-rich receptor pockets, while the spirocyclic core imposes conformational restraint to enhance selectivity .

Preclinical Findings

  • Neuroprotective Effects: In murine models of Parkinson’s disease, analogs reduced neuronal apoptosis by 40% at 10 mg/kg (p.o.) .

  • Metabolic Modulation: Preliminary data suggest insulin sensitization in adipocytes (EC₅₀ = 2.1 μM) .

Research Frontiers

Structural Derivatives

Recent efforts focus on replacing the tert-butyl group with fluorinated analogs to improve blood-brain barrier penetration. A trifluoromethyl derivative showed 3-fold higher bioavailability in primates .

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